molecular formula C18H18F3NO B11761849 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine

Cat. No.: B11761849
M. Wt: 321.3 g/mol
InChI Key: UPDXSXXSRCAATP-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is a synthetic organic compound characterized by the presence of a benzyl group and a trifluoromethyl-substituted benzyl group attached to an isoxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine typically involves a multi-step process. One common method includes the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared from the corresponding hydroxylamine and aldehyde, while the alkene is often a substituted styrene derivative. The reaction is carried out under reflux conditions in a suitable solvent such as toluene, resulting in the formation of the isoxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-(4-methylbenzyl)isoxazolidine
  • 2-Benzyl-5-(4-chlorobenzyl)isoxazolidine
  • 2-Benzyl-5-(4-fluorobenzyl)isoxazolidine

Uniqueness

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18F3NO

Molecular Weight

321.3 g/mol

IUPAC Name

2-benzyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazolidine

InChI

InChI=1S/C18H18F3NO/c19-18(20,21)16-8-6-14(7-9-16)12-17-10-11-22(23-17)13-15-4-2-1-3-5-15/h1-9,17H,10-13H2

InChI Key

UPDXSXXSRCAATP-UHFFFAOYSA-N

Canonical SMILES

C1CN(OC1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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